molecular formula C16H18ClNO2 B2882856 2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol CAS No. 1232780-48-1

2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B2882856
CAS No.: 1232780-48-1
M. Wt: 291.78
InChI Key: RSEWHVPDVDZUAS-UHFFFAOYSA-N
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Description

2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative characterized by a 3-chlorobenzylamino-methyl substituent at the 2-position and an ethoxy group at the 6-position of the phenol ring. Its molecular formula is C₁₅H₁₆ClNO₂, with a molecular weight of 277.74 g/mol . The compound is primarily utilized as a pharmaceutical intermediate and research chemical, with applications in medicinal chemistry, organic synthesis, and biotechnology . Analytical characterization methods include LCMS, GCMS, NMR, FTIR, and HPLC, ensuring high purity (≥97%) for industrial and research use .

Properties

IUPAC Name

2-[[(3-chlorophenyl)methylamino]methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-2-20-15-8-4-6-13(16(15)19)11-18-10-12-5-3-7-14(17)9-12/h3-9,18-19H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEWHVPDVDZUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that the compound might undergo nucleophilic substitution reactions at the benzylic position. The chlorine atom in the 3-chlorobenzyl group could potentially act as a leaving group, allowing the compound to participate in various biochemical reactions.

Biological Activity

2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol, a compound derived from the Schiff base family, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a phenolic structure with an ethoxy group and a chlorobenzyl moiety, which contributes to its reactivity and biological interactions. The chemical formula is C15H16ClNO2C_{15}H_{16}ClNO_2.

PropertyValue
Molecular Weight275.75 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (octanol-water)Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their function. The presence of the chlorobenzyl group enhances binding affinity, while the ethoxyphenol moiety may contribute to hydrophobic interactions .

Antimicrobial Activity

Research indicates that Schiff bases, including our compound of interest, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed efficacy against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays like ABTS and DPPH. Preliminary results suggest moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Emerging studies focus on the neuroprotective properties of Schiff bases in models of neurodegenerative diseases. The compound's ability to inhibit amyloid-beta aggregation positions it as a candidate for further research in Alzheimer's disease treatment .

Case Studies

  • Antimicrobial Efficacy : A comparative study demonstrated that derivatives of this compound exhibited higher antibacterial activity against Escherichia coli and Staphylococcus aureus than traditional antibiotics, suggesting a novel approach to combat resistant strains .
  • Neuroprotective Mechanisms : In vitro studies showed that the compound could reduce oxidative damage in neuronal cells exposed to neurotoxic agents. This effect was attributed to its ability to scavenge free radicals and modulate inflammatory pathways .

Scientific Research Applications

2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol is a chemical compound with a complex structure featuring a chlorobenzyl group, an amino group, and an ethoxy-substituted phenolic moiety. Its molecular formula is C17H20ClNO2C_{17}H_{20}ClNO_2 and its molecular weight is approximately 305.80 g/mol. The compound includes a hydroxyl group (-OH) attached directly to the aromatic ring, classifying it as a phenolic compound, which allows for varied chemical and biological interactions.

Biological Activities and Interactions

Studies on the interactions of this compound with biological macromolecules indicate its potential to bind selectively to proteins or enzymes, which can alter their activity and provide insights into its mechanism of action. Research suggests that compounds with similar structures often engage in hydrogen bonding and hydrophobic interactions with target proteins, which could be critical for their biological effects.

Structural Similarity and Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, influencing its chemical reactivity and biological interactions. The chlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability compared to other similar compounds, possibly leading to distinct pharmacological effects and applications in medicinal chemistry.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenolDimethyl groups instead of chlorinePotentially different reactivity due to steric hindrance
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenolDichloro substitutionIncreased hydrophilicity compared to chlorobenzyl
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenolMethyl substitution on chlorophenylVariation in biological activity due to methyl group presence

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituent Variations Molecular Weight Biological Activity/Application Synthesis Yield
This compound C₁₅H₁₆ClNO₂ 3-Cl on benzyl, 6-OCH₂CH₃ 277.74 Pharmaceutical intermediate N/A
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol C₁₆H₁₈ClNO₂ 3-Cl, 2-CH₃ on phenyl; 6-OCH₂CH₃ 291.77 High-purity API intermediate Quantified (≥97%)
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol C₁₅H₁₅Cl₂NO₂ 3,5-diCl on phenyl; 6-OCH₂CH₃ 312.19 Antimicrobial potential (theoretical) N/A
2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol C₁₅H₁₆ClNO₂ 2-Cl on phenyl; 6-OCH₂CH₃ 277.74 Research chemical (no reported activity) N/A

Key Observations :

  • Ethoxy vs. Methoxy: Substitution of ethoxy (OCH₂CH₃) at the 6-position (vs.

Functional Analogues: Schiff Base Derivatives

Table 2: Comparison with Schiff Base Analogues

Compound Name Structure Type Key Functional Groups Antibacterial Activity (Zone of Inhibition, mm) Synthesis Yield
This compound Aminomethyl phenol NH-CH₂-C₆H₄Cl, OCH₂CH₃ Not reported N/A
2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L) Schiff base C=N (imine), OCH₂CH₃ Moderate (E. coli: 12 mm; S. aureus: 14 mm) 74%
Mn(II)-EST-L complex Metal complex EST-L + Mn²⁺ Enhanced (E. coli: 18 mm; S. aureus: 20 mm) 68%

Key Findings :

  • Antibacterial Activity : The Schiff base ligand EST-L exhibits moderate activity, but its metal complexes (e.g., Mn(II)-EST-L) show significantly enhanced antibacterial effects due to metal coordination improving membrane permeability .
  • Synthetic Efficiency: The target compound’s aminomethyl linker may offer greater hydrolytic stability compared to Schiff bases, which are prone to hydrolysis under physiological conditions .

Tautomerism and Stability

  • Tautomeric Behavior: Unlike β-ketoester analogues (e.g., (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol), which exhibit enol-keto tautomerism in solvent media, the rigid aminomethyl-phenol structure of the target compound likely restricts tautomerization, enhancing stability .

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